2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE
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Overview
Description
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a phenothiazine moiety, a trifluoromethyl group, and a nicotinonitrile core
Preparation Methods
The synthesis of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the phenothiazine moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxoethyl group: This step involves the reaction of the phenothiazine derivative with an oxoethylating agent.
Formation of the sulfanyl linkage: This can be done by reacting the oxoethylated phenothiazine with a thiol or disulfide compound.
Construction of the nicotinonitrile core: This involves the reaction of the intermediate with a suitable nitrile precursor under conditions that promote the formation of the nicotinonitrile ring.
Introduction of the trifluoromethyl group: This step can be achieved through the reaction of the intermediate with a trifluoromethylating agent.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, leading to the formation of more complex derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-6-PHENYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE can be compared with other similar compounds, such as:
Phenothiazine derivatives: These compounds share the phenothiazine core and may have similar biological activities, but differ in their substituents and overall structure.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.
Nicotinonitrile derivatives: These compounds share the nicotinonitrile core and may have similar chemical reactivity and applications.
Properties
Molecular Formula |
C27H16F3N3OS2 |
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Molecular Weight |
519.6 g/mol |
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H16F3N3OS2/c28-27(29,30)19-14-20(17-8-2-1-3-9-17)32-26(18(19)15-31)35-16-25(34)33-21-10-4-6-12-23(21)36-24-13-7-5-11-22(24)33/h1-14H,16H2 |
InChI Key |
MFEMGTBZQQHUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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